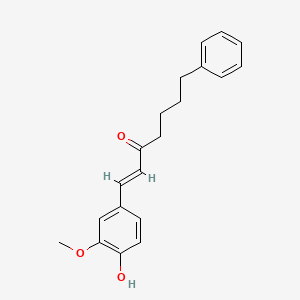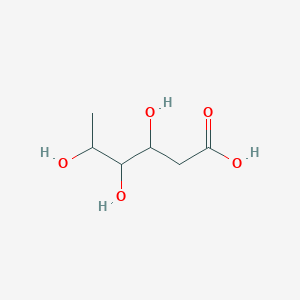
Digitoxic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitoxic acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Digitoxic acid, as a derivative of cardiac glycoside, has been a subject of interest for its potential applications in synthesis and chemical modifications. Notably, selective glycosylation of digitoxin, a closely related compound, has been achieved using a borinic acid-derived catalyst, paving the way for the synthesis of novel cardiac glycoside analogs from readily available materials. This method enhances the access to glycosylation patterns characteristic of natural products from Digitalis purpurea, offering a wide scope for generating structurally diverse compounds (Beale & Taylor, 2013). Similarly, an efficient assembly of digitoxin, an important cardiac trisaccharide, from its genin and glycosyl o-alkynylbenzoates was demonstrated using a gold(I)-catalyzed glycosylation protocol, emphasizing the protocol's potential in synthesizing glycoconjugates containing acid-labile 2-deoxysugar linkages (Ma et al., 2011).
Anticancer Research
Digitoxic acid and its analogs have garnered significant attention in the context of cancer research. Studies have revealed that digitoxin and its derivatives exhibit notable anticancer activities, particularly in inducing caspase-9-mediated apoptosis in cancer cells. The anticancer activity was found to be oligosaccharide chain length-dependent, offering insights into structure-activity relationships (Iyer et al., 2010). Moreover, digitoxin has been reported to inhibit the growth of cancer cell lines at concentrations commonly found in cardiac patients, with studies showing significant growth inhibition activity and the mediation of toxicity via apoptosis (López-Lázaro et al., 2005). Additionally, the exploration of digitoxin and its analogs as novel cancer therapeutics emphasizes the potential of these compounds in oncology, with emerging evidence indicating their cytotoxicity against cancer cells and the need for further investigation into their anticancer mechanisms (Elbaz et al., 2012).
Biochemical Interactions and Mechanisms
The interaction of digitoxin with biological molecules such as human serum albumin has been studied, revealing the influence of factors like free fatty acids and bile acids on this interaction. These studies provide a fundamental understanding of the biochemical behavior of digitoxin, which is critical for its therapeutic applications (Brock, 2009). Furthermore, research into the mechanisms involved in digitoxin-induced cytotoxicity in cancer cells has identified distinct kinase and interferon signaling networks as key mediators, offering deeper insights into the molecular underpinnings of its anticancer effects (Prassas et al., 2011).
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,4,5-trihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O5/c1-3(7)6(11)4(8)2-5(9)10/h3-4,6-8,11H,2H2,1H3,(H,9,10) |
Clave InChI |
GANHVRLFUFUPED-UHFFFAOYSA-N |
SMILES |
CC(C(C(CC(=O)O)O)O)O |
SMILES canónico |
CC(C(C(CC(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)
![(1R,9R,10S,12R,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1239502.png)
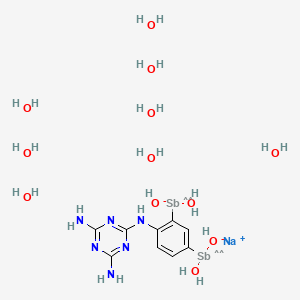
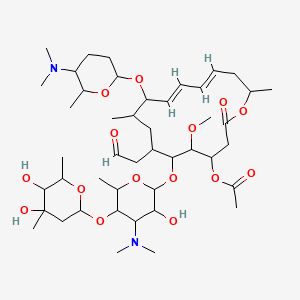


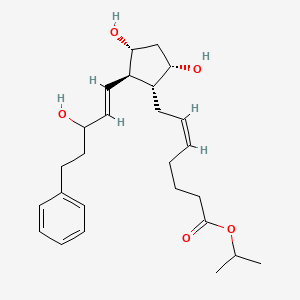
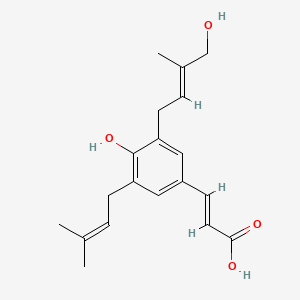
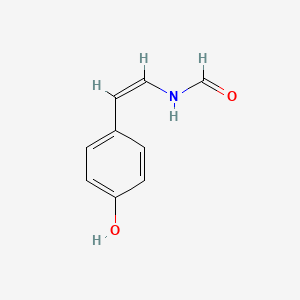
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)
